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A Comparative Guide to Alpha-, Beta-, and
Gamma-Carbonic Anhydrases
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of the three major

classes of carbonic anhydrases: alpha (α), beta (β), and gamma (γ). These metalloenzymes,

while catalyzing the same fundamental reaction—the reversible hydration of carbon dioxide to

bicarbonate—exhibit remarkable differences in their protein architecture, active site

composition, and kinetic properties. This document summarizes key quantitative data, details

common experimental protocols, and visualizes essential concepts to aid in research and drug

development efforts targeting these ubiquitous enzymes.

Structural and Functional Overview
Carbonic anhydrases (CAs) are a prime example of convergent evolution, with at least eight

distinct classes (α, β, γ, δ, ε, ζ, η, and θ) having evolved independently to perform the same

vital physiological function. This guide focuses on the three most extensively studied classes.

Alpha-Carbonic Anhydrases (α-CAs): Predominantly found in vertebrates, including all

human isoforms, as well as in some bacteria, algae, and the cytoplasm of green plants. They

are typically monomeric proteins with a characteristic β-sheet core. The active site contains a
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zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide

ion. Many α-CAs also exhibit significant esterase activity.

Beta-Carbonic Anhydrases (β-CAs): Widespread in plants, algae, bacteria, and archaea.

These enzymes are generally multimeric, forming dimers, tetramers, or octamers. The active

site zinc ion is coordinated by two cysteine residues and one histidine residue, with a fourth

coordination site occupied by a water molecule.

Gamma-Carbonic Anhydrases (γ-CAs): Found in archaea, some bacteria, and in the

mitochondria of plants. They form trimers, with the active site located at the interface

between two subunits. The catalytically active metal ion, which can be zinc, cobalt, or iron, is

coordinated by three histidine residues, similar to α-CAs, but with a distinct overall protein

fold known as a left-handed β-helix.

Comparative Data
The following tables summarize key quantitative parameters for representative members of the

α-, β-, and γ-carbonic anhydrase classes.

Table 1: Kinetic Parameters for CO₂ Hydration
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Enzyme
Class

Organism
and
Isoform

kcat (s⁻¹) KM (mM)
kcat/KM
(M⁻¹s⁻¹)

Optimal
pH

Optimal
Temperat
ure (°C)

Alpha (α)
Human CA

II
1.4 x 10⁶ 12 1.17 x 10⁸ 7.4 25

Neisseria

gonorrhoe

ae

1.1 x 10⁵ 3.9 2.8 x 10⁷ ~7.5 25

Beta (β)
Pisum

sativum
3.4 x 10⁴ 1.8 1.9 x 10⁷ ~8.0 25

E. coli 5.8 x 10⁴ 17 3.4 x 10⁶ ~8.3 25

Gamma (γ)

Methanosa

rcina

thermophil

a (Fe²⁺)

1.0 x 10⁵ 10.4 9.6 x 10⁶ 8.4 55

Pyrococcu

s horikoshii
2.5 x 10⁴ 2.5 1.0 x 10⁷ ~7.0 90

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer,

temperature, pH).

Table 2: Inhibition Constants (Ki) for Acetazolamide
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Enzyme Class Organism and Isoform Ki (nM)

Alpha (α) Human CA I 250

Human CA II 12

Human CA IX 25

Human CA XII 5.7

Beta (β) Haemophilus influenzae 390

Brucella suis 740

Gamma (γ) Methanosarcina thermophila 9,800

Porphyromonas gingivalis 11,600

Acetazolamide is a classical sulfonamide inhibitor that generally shows higher affinity for α-CAs

compared to β- and γ-CAs.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

CO₂ Hydration Activity Assay (Stopped-Flow
Spectrophotometry)
This method measures the initial rate of the enzyme-catalyzed hydration of CO₂ by monitoring

the associated pH change.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of a

buffered solution. This pH change is monitored using a pH indicator dye, and the initial rate of

the reaction is determined from the change in absorbance over time.

Materials:

Stopped-flow spectrophotometer

Enzyme solution
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CO₂-saturated water

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.3)

pH indicator (e.g., phenol red, 100 µM)

Procedure:

Prepare a stock solution of the carbonic anhydrase to be tested.

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water for at least

30 minutes on ice.

Equilibrate the enzyme solution, assay buffer, and CO₂-saturated water to the desired

reaction temperature.

In the stopped-flow instrument, rapidly mix the enzyme solution in the assay buffer (Syringe

1) with the CO₂-saturated water (Syringe 2).

Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol

red) over a short time course (milliseconds to seconds).

The initial velocity of the reaction is determined from the linear phase of the absorbance

change.

Repeat the measurement with varying substrate (CO₂) concentrations to determine kinetic

parameters (kcat and KM). A no-enzyme control is essential to measure the uncatalyzed rate

of CO₂ hydration, which is then subtracted from the enzyme-catalyzed rate.

Esterase Activity Assay (for α-CAs)
This colorimetric assay is a convenient method for measuring the activity of many α-carbonic

anhydrases.

Principle: α-CAs can catalyze the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a

yellow-colored product that can be quantified spectrophotometrically.

Materials:
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UV-Vis spectrophotometer

Enzyme solution

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

p-Nitrophenyl acetate (pNPA) stock solution (e.g., 30 mM in acetonitrile)

Procedure:

Prepare a stock solution of the α-carbonic anhydrase.

In a cuvette, mix the assay buffer and the enzyme solution.

Initiate the reaction by adding the pNPA stock solution.

Immediately monitor the increase in absorbance at 400-405 nm at a constant temperature

(e.g., 25°C).

The initial rate of the reaction is calculated from the linear portion of the absorbance versus

time plot, using the molar extinction coefficient of p-nitrophenol.

A no-enzyme control is crucial to correct for the spontaneous hydrolysis of pNPA.

Determination of Inhibition Constants (Ki) by Isothermal
Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of inhibitor binding to an

enzyme.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor)

to a macromolecule (enzyme). By titrating the inhibitor into the enzyme solution, a binding

isotherm is generated, from which the binding affinity (Kd or Ki), stoichiometry (n), and enthalpy

(ΔH) of binding can be determined.

Materials:

Isothermal titration calorimeter

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified enzyme solution

Inhibitor solution

Dialysis buffer

Procedure:

Dialyze both the enzyme and inhibitor solutions extensively against the same buffer to

minimize heats of dilution.

Degas the solutions immediately before the experiment to prevent air bubbles in the

calorimeter cell and syringe.

Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution

into the titration syringe.

Set the experimental parameters, including temperature, stirring speed, and injection

volume.

Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat

change after each injection.

A control experiment, titrating the inhibitor into the buffer alone, is performed to determine the

heat of dilution.

The raw data (heat change per injection) is integrated and plotted against the molar ratio of

inhibitor to enzyme.

Fit the resulting binding isotherm to a suitable binding model to determine the

thermodynamic parameters, including the Ki.

Visualizations
The following diagrams, generated using the DOT language, illustrate key structural and

functional relationships of the carbonic anhydrase classes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


α-CAs β-CAs γ-CAs

α-CA
(Monomer)

Predominantly β-sheet

β-CA
(Dimer/Tetramer/Octamer)

α/β fold

γ-CA
(Trimer)

Left-handed β-helix

Convergent Evolution

Independent Origin Independent Origin Independent Origin

Click to download full resolution via product page

Caption: Evolutionary relationship of α-, β-, and γ-CAs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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